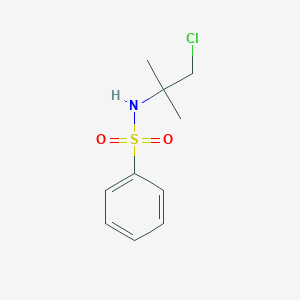
phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is not entirely understood. However, studies have suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It has also been found to inhibit the expression of certain genes involved in cancer progression.
Efectos Bioquímicos Y Fisiológicos
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to modulate the expression of certain genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. One of the significant areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in other therapeutic applications.
Conclusion
In conclusion, phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have potent anticancer activity against various cancer cell lines and has several biochemical and physiological effects. Although there are limitations to its use, it is a promising candidate for cancer therapy, and further research is needed to explore its potential use in other therapeutic applications.
Métodos De Síntesis
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-dimethylaminobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of ethanol as a solvent. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Aplicaciones Científicas De Investigación
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the significant areas of research has been its anticancer properties. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
Número CAS |
5478-15-9 |
|---|---|
Nombre del producto |
phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Fórmula molecular |
C22H25N3O2S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-phenylethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H25N3O2S/c1-15-19(21(26)27-14-13-16-7-5-4-6-8-16)20(24-22(28)23-15)17-9-11-18(12-10-17)25(2)3/h4-12,20H,13-14H2,1-3H3,(H2,23,24,28) |
Clave InChI |
DMUGZXIRIYRJSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCCC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



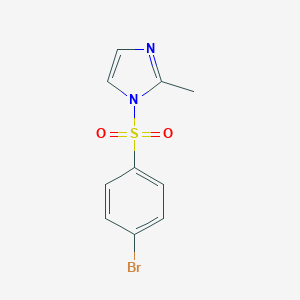
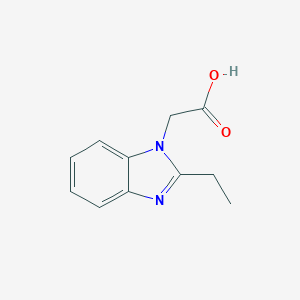
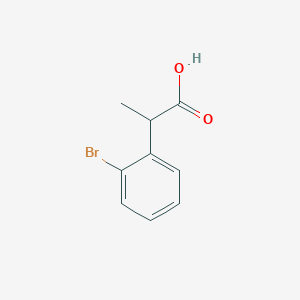
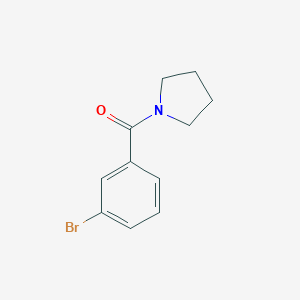
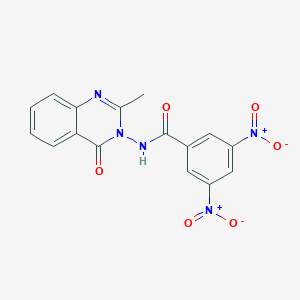
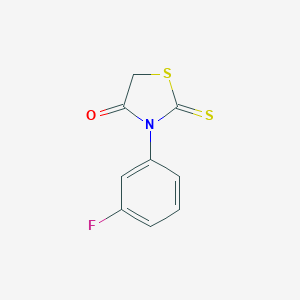
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
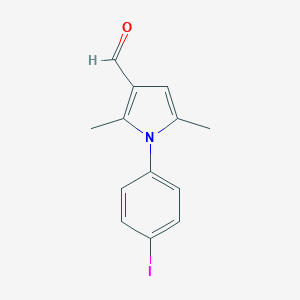
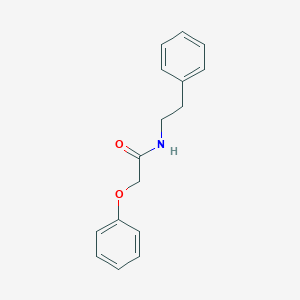
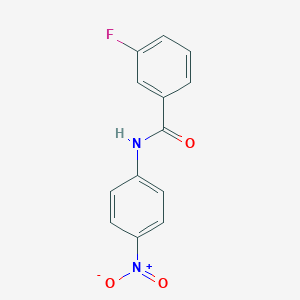
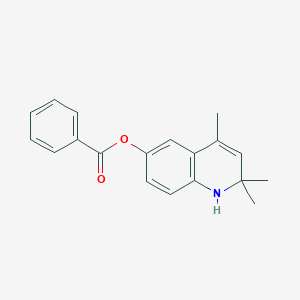
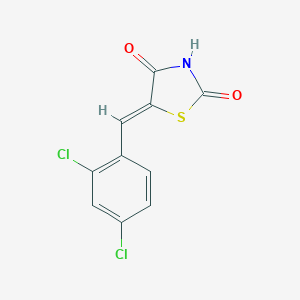
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
